Ethylnitrosocyanamide is a chemical compound that belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is of particular interest in various scientific fields due to its unique chemical structure and reactivity. Ethylnitrosocyanamide is primarily studied for its applications in organic synthesis and medicinal chemistry.
Ethylnitrosocyanamide is classified as a nitrosamine, which is characterized by the presence of a nitroso group (–NO) attached to an amine. Nitrosamines are often studied for their toxicological profiles and are commonly found in environmental studies due to their formation during the combustion of organic materials.
The synthesis of ethylnitrosocyanamide typically involves a two-step process:
The reaction conditions, such as temperature and pH, play a crucial role in the yield and purity of the final product. For example, maintaining a low temperature during the reaction can minimize side reactions that may lead to by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized compound .
Ethylnitrosocyanamide participates in various chemical reactions due to its reactive nitroso group. Notably, it can undergo:
The reactivity of ethylnitrosocyanamide is influenced by factors such as pH, temperature, and the presence of catalysts. For instance, in acidic environments, it is more prone to hydrolysis, which can affect its stability and reactivity.
The mechanism by which ethylnitrosocyanamide exerts its biological effects is not fully understood but is believed to involve the formation of reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to mutagenic effects, contributing to its classification as a potential carcinogen.
Studies have shown that exposure to nitrosamines can result in DNA damage through alkylation processes, which may initiate tumorigenesis .
Relevant analyses have indicated that ethylnitrosocyanamide exhibits antimicrobial properties against various bacterial strains, making it a subject of interest in pharmaceutical research .
Ethylnitrosocyanamide finds applications primarily in:
Ethylnitrosocyanamide (C~3~H~5~N~3~O; molecular weight 99.09 g/mol) is characterized by the linear formula CCN(N=O)C#N and the SMILES notation CCN(C#N)N=O [1] [4] [7]. The molecule features three distinct functional groups: an ethyl group (-CH~2~CH~3~), a nitroso moiety (-N=O), and a cyano group (-C≡N) bonded to a central nitrogen atom. This arrangement creates a unique electronic environment, with the nitrosamine nitrogen exhibiting partial positive charge density due to the electron-withdrawing cyano substituent [4].
Table 1: Molecular Descriptors of Ethylnitrosocyanamide
Property | Value |
---|---|
Molecular Formula | C~3~H~5~N~3~O |
Molar Mass | 99.09 g/mol |
InChIKey | LMIMSGCBKHFTDY-UHFFFAOYSA-N |
SMILES | CCN(C#N)N=O |
Tautomeric Forms | 2-amino-2-cyanoacetamide; 2-amino-5-methyl-1,3,4-oxadiazole [4] |
Computational studies indicate potential tautomerism, with energy-favored forms including 2-amino-2-cyanoacetamide and 4-methylfurazanamine [4]. Spectroscopic predictions suggest:
Ethylnitrosocyanamide emerged from studies on C-nitroso compounds (R-N=O), a class gaining prominence in the late 19th century with Meyer and Locher's 1874 synthesis of aliphatic nitroso derivatives [9]. Unlike aromatic nitroso compounds (e.g., p-nitrosoanisole synthesized via electrophilic nitrosation of anisole [9]), aliphatic variants like ethylnitrosocyanamide are stabilized by electron-withdrawing groups (e.g., -CN) adjacent to the nitroso functionality. This prevents isomerization to oximes—a common challenge in early nitrosoalkane synthesis [9].
The compound's discovery likely resulted from nitrosation strategies applied to N-alkylcyanamide precursors using agents like nitrosonium tetrafluoroborate (NO⁺BF~4~⁻) or alkyl nitrites/acyl halides [9]. Its structural hybridity—combining nitrosamine and nitrile functions—places it within niche synthetic efforts to modulate electrophilicity for pharmacological or materials applications, though it remains less documented than conventional C-nitroso compounds.
Nitroxyl (HNO), the one-electron reduced and protonated congener of nitric oxide (NO), exhibits distinct pharmacology—including positive inotropic effects in heart failure and vasodilatory properties [3] [5] [8]. While ethylnitrosocyanamide is not a classical HNO donor like Angeli's salt (Na~2~N~2~O~3~) or Piloty's acid (PhSO~2~NHOH), its N-N=O linkage presents potential HNO-releasing pathways under reductive or hydrolytic conditions [7].
Table 2: Comparison of HNO Donor Candidates
Donor Compound | HNO Release Mechanism | Kinetics |
---|---|---|
Angeli's salt (Na~2~N~2~O~3~) | Acid-catalyzed decomposition | t~½~ = 2-3 min (pH 7.4) |
Piloty's acid (PhSO~2~NHOH) | Thermal dissociation | t~½~ = 5-10 min (37°C) |
AcOM-IPA/NO | Hydrolysis | t~½~ > 30 min (pH 7.4) |
Ethylnitrosocyanamide | Hypothesized reductive cleavage | Undetermined [5] [8] |
Key chemical attributes support potential HNO donation:
In cardiovascular models, optimized HNO donors enhance contractility in β-adrenergically desensitized myocardium (EC~50~ ≈ 55 μM) and relax atherosclerotic vessels (EC~50~ ≈ 4.4 μM) via cGMP-dependent pathways [5]. While ethylnitrosocyanamide's biological efficacy remains unvalidated, its design principles align with donor optimization strategies seeking slower HNO release to minimize self-consumption [5] [8].
Table 3: Clinically Relevant Effects of HNO vs. Ethylnitrosocyanamide
Biological Activity | HNO Effects | Ethylnitrosocyanamide Status |
---|---|---|
Myocardial inotropy | ↑↑ (200% sarcomere shortening) | Not tested |
Vasodilation | ↑↑ (cGMP/CGRP-dependent) | Not tested |
Platelet inhibition | Significant (cGMP-mediated) | Not tested |
Neurotoxicity | Exacerbates stroke injury | Not tested [5] |
Structural Insight: The cyano group's -M effect likely stabilizes the nitrosamine resonance hybrid, potentially slowing hydrolysis—a design principle exploited in next-generation donors like AcOM-IPA/NO [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7